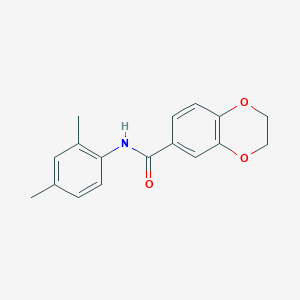

N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MDB or MDL-100,173, is a chemical compound that has been widely used in scientific research. MDB is a synthetic compound that has been shown to have potential therapeutic applications due to its unique chemical structure and mechanism of action.

Applications De Recherche Scientifique

Synthesis and Anticonvulsant Activity

Synthesis and Evaluation : The synthesis of N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide derivatives has been explored for their potential anticonvulsant properties. For instance, compounds such as 4-amino-N-(2,6-dimethylphenyl)benzamide, known for their potent anticonvulsant activity, provide a basis for understanding the effects of structural analogs. These compounds have been synthesized and evaluated in various anticonvulsant models, demonstrating superior efficacy to phenytoin in the maximal electroshock seizure test, although they were inactive in other seizure models induced by agents like metrazol and strychnine (Lambert et al., 1995).

Herbicide Applications : Another interesting application of similar N-(dimethylphenyl) carboxamide derivatives is in the field of agriculture, where compounds like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide have shown herbicidal activity against annual and perennial grasses, indicating potential utility in forage legumes, certain turf grasses, and cultivated crops (Viste et al., 1970).

Cytotoxic Activity for Cancer Therapy : Additionally, carboxamide derivatives of benzo[b][1,6]naphthyridines, which include structural elements similar to this compound, have been synthesized and tested for their cytotoxic activities against various cancer cell lines. These compounds have shown potent cytotoxic effects, with some exhibiting IC50 values less than 10 nM, indicating their potential as therapeutic agents in cancer treatment (Deady et al., 2003).

Mécanisme D'action

Target of Action

The compound N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as Oprea1_745935, is a potent neurotoxicant . Its primary targets are the alpha-adrenergic receptors and octopamine receptors in the central nervous system . These receptors play a crucial role in the regulation of neurotransmitters, which are essential for the proper functioning of the nervous system.

Mode of Action

The compound interacts with its targets by acting as an alpha-adrenergic agonist . This interaction leads to the inhibition of monoamine oxidases and prostaglandin synthesis . As a result, it causes overexcitation in the nervous system, leading to paralysis and death in insects .

Biochemical Pathways

The compound affects the biochemical pathways related to the synthesis of monoamines and prostaglandins . The inhibition of these pathways disrupts the normal functioning of the nervous system, leading to the observed neurotoxic effects .

Pharmacokinetics

The compound is volatile and almost insoluble in water . Based on its chemical properties, it is only slightly mobile with a low potential for leaching to groundwater . . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, affecting its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include overexcitation of the nervous system, leading to paralysis and death in insects . In mammals, the compound is less harmful, making it a useful insecticide against mite or tick infestations .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Furthermore, there is some concern regarding its potential for bioaccumulation due to its moderate mammalian toxicity . Therefore, the compound’s effectiveness can be influenced by factors such as pH, temperature, and the presence of other chemicals in the environment.

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-11-3-5-14(12(2)9-11)18-17(19)13-4-6-15-16(10-13)21-8-7-20-15/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRVYRNHDRAHNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2970354.png)

![4-butoxy-N-[3-[(4-butoxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2970356.png)

![3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2970357.png)

![N-[2-(4-chlorophenyl)ethyl]-2-({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2970360.png)

![Ethyl 2-methyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2970361.png)

![2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2970363.png)

![2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2970368.png)

![4-methyl-N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclohexyl)phenyl]benzamide](/img/structure/B2970373.png)